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For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the synthesis of BAY 1129980, an antibody-drug

conjugate (ADC), from its precursor components: the C4.4A-targeting monoclonal antibody

BAY 1135626 and a potent auristatin W derivative. The synthesis involves a multi-step process

including partial reduction of the antibody, conjugation with the linker-payload, and subsequent

purification and characterization of the final ADC product. All quantitative data pertaining to the

characterization of BAY 1129980 are summarized, and relevant experimental workflows are

visually represented.

Introduction
BAY 1129980 is an investigational antibody-drug conjugate designed for targeted therapy of

C4.4A-expressing tumors. It comprises a fully human IgG1 monoclonal antibody, BAY
1135626, which specifically targets the C4.4A (LYPD3) antigen, conjugated to a highly potent

auristatin W derivative. The linkage is achieved through a stable, non-cleavable alkyl hydrazide

linker attached to the cysteine residues of the antibody. This targeted delivery of a cytotoxic

payload aims to enhance the therapeutic window by maximizing efficacy at the tumor site while

minimizing systemic toxicity.
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The following table summarizes the key quantitative characteristics of the synthesized BAY

1129980 ADC.

Parameter Value Method of Analysis

Antibody Component
BAY 1135626 (anti-C4.4A

hIgG1)
-

Linker-Payload Auristatin W derivative -

Linker Type Non-cleavable alkyl hydrazide -

Average Drug-to-Antibody

Ratio (DAR)
~4 Reversed-Phase HPLC

Purity High

Size Exclusion

Chromatography with Multi-

Angle Light Scattering (SEC-

MALS)

Experimental Protocol: Synthesis of BAY 1129980
This protocol is based on the methodology described in the supplementary materials of the

publication by Willuda J, et al. Mol Cancer Ther. 2017 May;16(5):893-904.

Materials:

BAY 1135626 (anti-C4.4A human IgG1 antibody)

Auristatin W derivative with a non-cleavable alkyl hydrazide linker

Reducing agent (e.g., TCEP - tris(2-carboxyethyl)phosphine)

Quenching agent

Purification system (e.g., Size Exclusion Chromatography)

Analytical instrumentation (RP-HPLC, SEC-MALS)

Reaction buffers and solvents
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Procedure:

Partial Reduction of BAY 1135626:

The interchain disulfide bonds of the BAY 1135626 antibody are partially reduced to

generate free thiol groups for conjugation.

The antibody is incubated with a controlled molar excess of a reducing agent (e.g., TCEP)

in a suitable reaction buffer.

The reaction is allowed to proceed for a specific duration at a controlled temperature to

achieve the desired degree of reduction, which will influence the final drug-to-antibody

ratio.

Conjugation Reaction:

The activated auristatin W derivative (linker-payload) is added to the solution containing

the partially reduced BAY 1135626.

The maleimide group on the linker reacts with the free thiol groups on the antibody to form

a stable thioether bond.

The reaction is incubated for a set time under controlled conditions to ensure efficient

conjugation.

Quenching of the Reaction:

A quenching agent is added to the reaction mixture to cap any unreacted thiol groups and

to stop the conjugation process.

Purification of BAY 1129980:

The resulting BAY 1129980 ADC is purified from unconjugated antibody, excess linker-

payload, and other reaction components.

Size Exclusion Chromatography (SEC) is a commonly used method for this purification

step, separating molecules based on their size.
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Characterization of BAY 1129980:

The purified BAY 1129980 is characterized to determine its key properties.

Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each

antibody is determined using Reversed-Phase High-Performance Liquid Chromatography

(RP-HPLC).

Purity and Aggregation: The purity of the ADC and the presence of any aggregates are

assessed using Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-

MALS).
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Synthesis of BAY 1129980

Start: BAY 1135626 (Antibody)

1. Partial Reduction
(Generation of free thiols)

2. Conjugation
(Addition of Auristatin W derivative)

3. Quenching
(Stopping the reaction)

4. Purification
(Size Exclusion Chromatography)

5. Characterization
(DAR and Purity Analysis)

End: BAY 1129980 (ADC)

Click to download full resolution via product page

Caption: Workflow for the synthesis and characterization of BAY 1129980.
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Mechanism of Action of BAY 1129980

BAY 1129980 (ADC)
in circulation

1. Binding to C4.4A
on Tumor Cell Surface

2. Internalization
(Endocytosis)

3. Trafficking to Lysosome

4. Payload Release
(Auristatin W derivative)

5. Tubulin Polymerization
Inhibition

6. Cell Cycle Arrest
& Apoptosis

Click to download full resolution via product page

Caption: Cellular mechanism of action of BAY 1129980.
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[https://www.benchchem.com/product/b8359893#protocol-for-synthesizing-bay-1129980-
from-bay-1135626]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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